
Phenyl 1,3,4-thiadiazol-2-ylcarbamate
Vue d'ensemble
Description
Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a chemical compound with the CAS Number: 26907-41-5 and a molecular weight of 221.24 . It has a linear formula of C9H7N3O2S .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis
The InChI code for Phenyl 1,3,4-thiadiazol-2-ylcarbamate is 1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) .Applications De Recherche Scientifique
Oncology Research
Phenyl 1,3,4-thiadiazol-2-ylcarbamate has been studied for its potential in cancer treatment due to its cytotoxic properties. Research indicates that derivatives of 1,3,4-thiadiazole, which include this compound, can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells .
Antibacterial Applications
Studies have shown that 1,3,4-thiadiazole derivatives exhibit antibacterial activity against various bacterial strains. This includes inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis, suggesting potential applications in developing new antibacterial agents .
Enzyme Inhibition
The compound has been used in the study of enzyme inhibition, particularly against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 plays a role in oncogenic cell-signaling cascades, and its inhibition is significant for advancing disease treatment integration .
Mécanisme D'action
Target of Action
Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a synthetic compound that has been studied for its potential antibacterial activity . The primary targets of this compound are various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, and the compound’s ability to inhibit these bacteria suggests its potential as an antibacterial agent .
Mode of Action
It is known that the compound interacts with its bacterial targets and inhibits their growth .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound affects pathways essential for bacterial growth and survival
Result of Action
The result of Phenyl 1,3,4-thiadiazol-2-ylcarbamate’s action is the inhibition of bacterial growth . This is evidenced by its inhibitory effect on various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The compound’s antibacterial activity suggests its potential use in treating bacterial infections.
Safety and Hazards
Orientations Futures
1,3,4-Thiadiazole derivatives, including Phenyl 1,3,4-thiadiazol-2-ylcarbamate, show significant therapeutic potential . They possess a wide range of therapeutic activities and have been the subject of considerable growing interest for designing new antitumor agents . Therefore, future research could focus on further exploring the therapeutic potential of these compounds and developing new drugs based on this scaffold .
Propriétés
IUPAC Name |
phenyl N-(1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBMBIDWCWNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
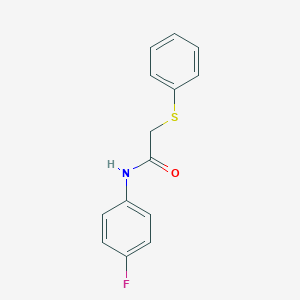

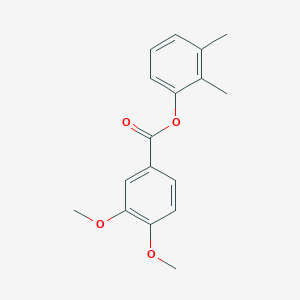
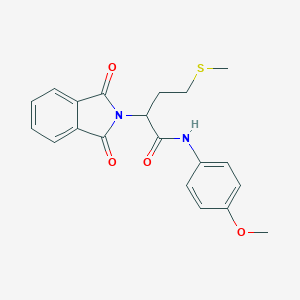
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)
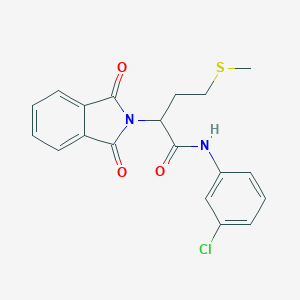
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-4-(methylthio)-N-(p-tolyl)butanamide](/img/structure/B411081.png)

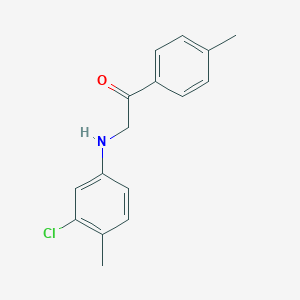
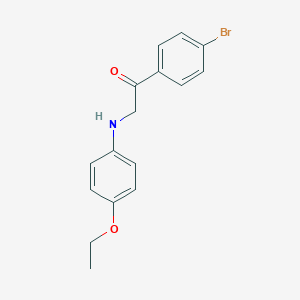
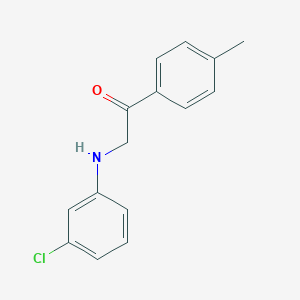
![6-[(4-Bromophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B411088.png)